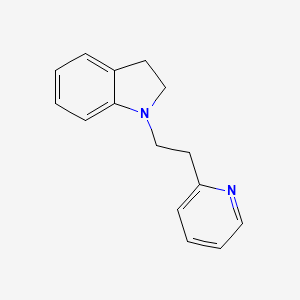
Indoline, 1-(2-(2-pyridyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoline, 1-(2-(2-pyridyl)ethyl)- is a heterocyclic organic compound that features an indoline core with a 2-pyridyl ethyl substituent. This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indoline, 1-(2-(2-pyridyl)ethyl)- typically involves the cyclization of N-allylated anilines. One common method is the one-pot silver-catalyzed radical cyclization, where an unactivated double bond acts as the radical acceptor . Another method involves the Fischer indolization reaction, where enol intermediates are exposed to acidic conditions to yield the indoline product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Indoline, 1-(2-(2-pyridyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the indoline to an indole derivative.
Reduction: Reduction reactions can modify the pyridyl group or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields indole derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring .
Applications De Recherche Scientifique
Indoline, 1-(2-(2-pyridyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Indoline, 1-(2-(2-pyridyl)ethyl)- involves its interaction with various molecular targets and pathways. The indoline core can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A closely related compound with a similar structure but different substituents.
Indoline: The parent compound without the pyridyl ethyl substituent.
Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.
Uniqueness
Indoline, 1-(2-(2-pyridyl)ethyl)- is unique due to its specific combination of an indoline core and a pyridyl ethyl substituent. This structure imparts unique chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
14845-02-4 |
|---|---|
Formule moléculaire |
C15H16N2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-(2-pyridin-2-ylethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H16N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-7,10H,8-9,11-12H2 |
Clé InChI |
JZHBBTBIFNAYGW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)CCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


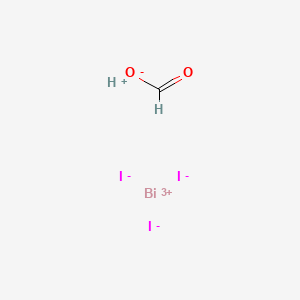
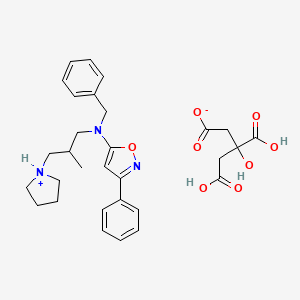

![2-[2-[2-[2-[Bis[2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]ethyl]amino]ethoxy]propoxy]propoxy]propan-1-ol](/img/structure/B13738614.png)




![1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-](/img/structure/B13738627.png)

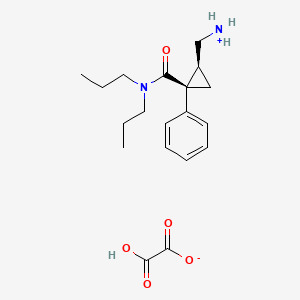
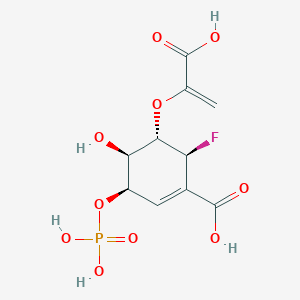
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)

